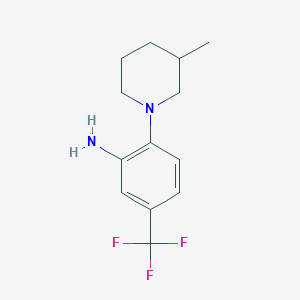
2-(3-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine, also known as 3-MTPP, is a synthetic compound derived from the piperidine and phenylamine classes of compounds. It is a colorless, odorless, and crystalline solid with a melting point of 154-155 °C. 3-MTPP has a variety of applications in scientific research and lab experiments, including synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations.
Scientific Research Applications
Brain-Specific Delivery of Radiopharmaceuticals
Research on radioiodinated phenylamines attached to dihydropyridine carriers, including derivatives of phenylamine, indicates their potential in brain-specific delivery of radiopharmaceuticals. These compounds demonstrate improved brain uptake and brain to blood ratios in rats, suggesting their utility in cerebral blood perfusion measurement (Tedjamulia et al., 1985).
Antipsychotic and Adrenoceptor Antagonist Applications
The development of 5-heteroaryl-substituted analogues of the antipsychotic sertindole, derived from phenylamine compounds, has resulted in highly selective and potentially CNS-active alpha 1-adrenoceptor antagonists. These compounds demonstrate significant affinity and selectivity for adrenoceptors over dopamine and serotonin receptors, indicating their potential in antipsychotic medication (Balle et al., 2003).
Glycine Transporter 1 Inhibitor
The identification of certain phenylamine derivatives as potent and orally available glycine transporter 1 (GlyT1) inhibitors showcases their potential in neurological applications. These compounds demonstrate significant inhibitory activity and a favorable pharmacokinetics profile, suggesting their use in treating neurological conditions (Yamamoto et al., 2016).
Serotonin Receptor Antagonism
Phenylamine derivatives have been found to act as selective, centrally acting serotonin 5-HT2 antagonists. These compounds, particularly those substituted at the 1-position with 4-piperidinyl, show potent receptor binding and inhibit quipazine-induced head twitches in rats, indicating their potential in serotonin-related treatments (Andersen et al., 1992).
properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-9-3-2-6-18(8-9)12-5-4-10(7-11(12)17)13(14,15)16/h4-5,7,9H,2-3,6,8,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGJSNXLAMOEPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chlorophenyl)acetyl]piperazine](/img/structure/B1357351.png)
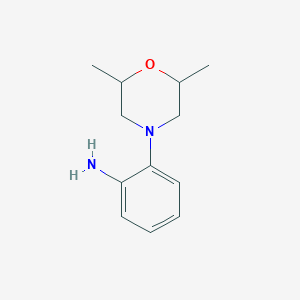
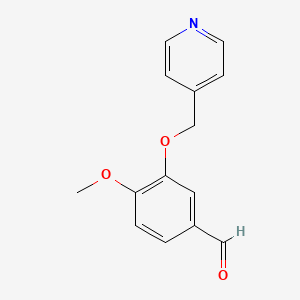
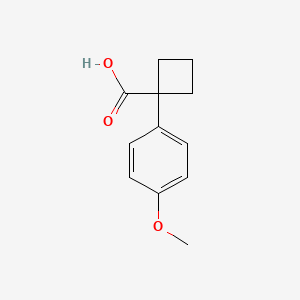
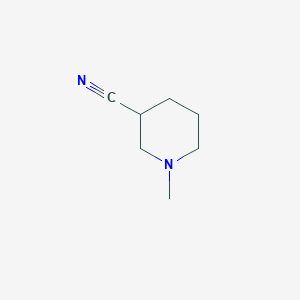
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1357369.png)
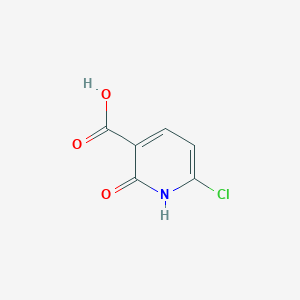
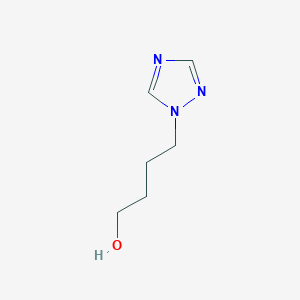
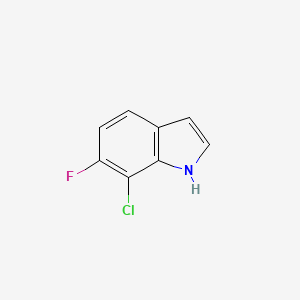

![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)
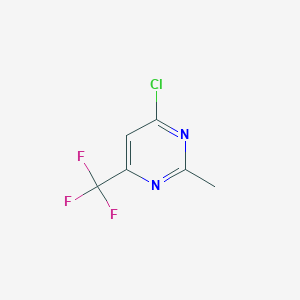
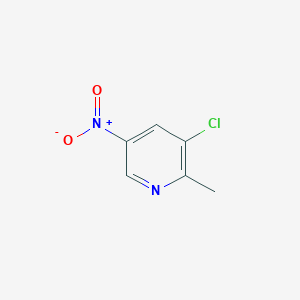
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)